molecular formula C15H21NO4 B15273473 (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid

Cat. No.: B15273473
M. Wt: 279.33 g/mol
InChI Key: YBQVXOLUUAILCJ-YUZLPWPTSA-N
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Description

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a methyl group on the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The synthetic route can be summarized as follows:

    Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Hexanoic Acid Chain: The protected amino group is then subjected to a series of reactions to form the hexanoic acid chain. This may involve the use of reagents such as Grignard reagents or organolithium compounds.

    Deprotection: The final step involves the removal of the benzyloxycarbonyl group to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without undergoing unwanted reactions. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid is unique due to its specific structural features, including the presence of a benzyloxycarbonyl group and a methyl group on the hexanoic acid chain. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(3S)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H21NO4/c1-3-11(2)13(9-14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)/t11?,13-/m0/s1

InChI Key

YBQVXOLUUAILCJ-YUZLPWPTSA-N

Isomeric SMILES

CCC(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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